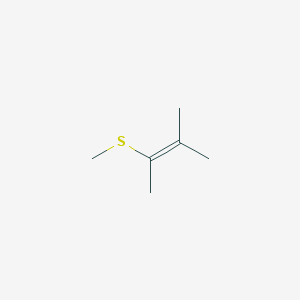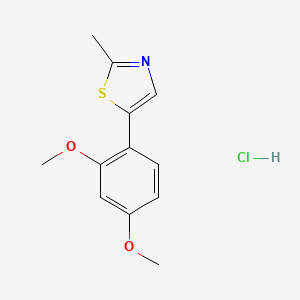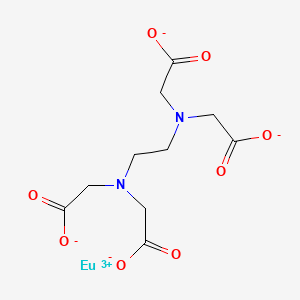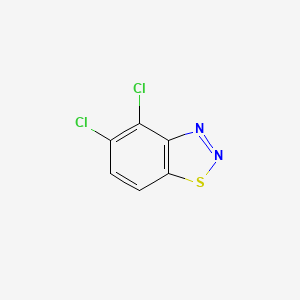
4,5-Dichloro-1,2,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-1,2,3-benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring. This compound is known for its electron-withdrawing properties, making it a valuable building block in various chemical syntheses, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic solar cells .
Preparation Methods
The synthesis of 4,5-Dichloro-1,2,3-benzothiadiazole typically involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite. This method, originally reported in 1887, has been reviewed and refined over the years . Another method involves the Herz reaction, where anilines are converted to benzothiadiazole using disulfur dichloride, resulting in the formation of the 6-chloro derivative . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
4,5-Dichloro-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound is reactive in aromatic nucleophilic substitution reactions due to its electron-deficient nature.
Coupling Reactions: Suzuki–Miyaura and Stille coupling reactions are effective for forming mono- and di(het)arylated derivatives, useful in synthesizing components for OLEDs and organic solar cells.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1,2,3-benzothiadiazole involves its electron-withdrawing properties, which enhance its reactivity in nucleophilic substitution reactions. The compound’s molecular targets include various enzymes and proteins, where it acts as an inhibitor, disrupting normal biological processes . In organic electronics, its electron-deficient nature facilitates the formation of stable charge-transfer complexes, crucial for the functionality of OLEDs and solar cells .
Comparison with Similar Compounds
4,5-Dichloro-1,2,3-benzothiadiazole can be compared to other similar compounds, such as:
1,2,3-Benzothiadiazole: This compound is less electron-deficient compared to this compound, making it less reactive in nucleophilic substitution reactions.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole):
2,1,3-Benzothiadiazole: This compound has a different ring structure and exhibits different electronic properties, making it suitable for different applications.
Properties
CAS No. |
23620-92-0 |
|---|---|
Molecular Formula |
C6H2Cl2N2S |
Molecular Weight |
205.06 g/mol |
IUPAC Name |
4,5-dichloro-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-2-4-6(5(3)8)9-10-11-4/h1-2H |
InChI Key |
CSEKIISZHZIHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1SN=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)
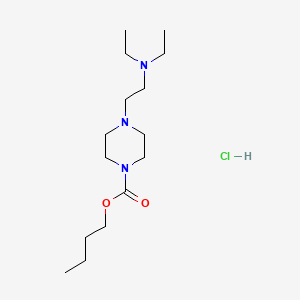
![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)

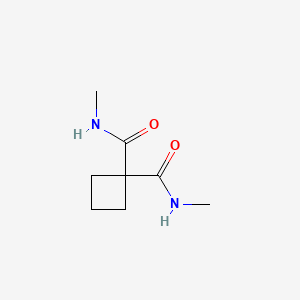
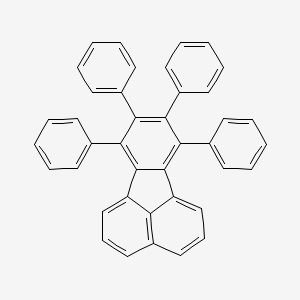


![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
